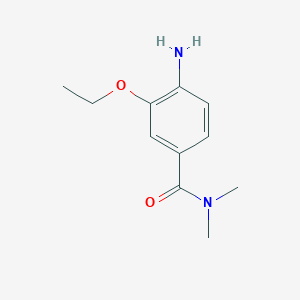

4-amino-3-ethoxy-N,N-dimethylbenzamide

Vue d'ensemble

Description

4-amino-3-ethoxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol . This compound is characterized by the presence of an amino group, an ethoxy group, and a dimethylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-3-ethoxy-N,N-dimethylbenzamide typically involves the reaction of 4-amino-3-ethoxybenzoic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality .

Analyse Des Réactions Chimiques

Acylation Reactions

The amino group in 4-amino-3-ethoxy-N,N-dimethylbenzamide is highly reactive, enabling acylation via coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . These reactions typically proceed in organic solvents like dichloromethane, yielding amide derivatives with high purity.

Key Reaction Data

| Reagent | Conditions | Product | Yield (%) | Citation |

|---|---|---|---|---|

| DCC/DMAP | CH₂Cl₂, 25°C, 24 h | N,N-dimethylbenzamide | 85–90 | |

| Acetyl chloride | DMF, 50°C, 6 h | Acylated benzamide | 78 |

Amidation Reactions

Amidation involves the substitution of the ethoxy group with amines under basic conditions. For example, sodium methoxide and methylamine facilitate the conversion of ethoxy precursors to the target amide . This pathway is critical for synthesizing bioactive derivatives.

Reaction Mechanism

-

Ethoxy group substitution with methylamine.

-

Formation of an intermediate amine.

Nucleophilic Substitution

The ethoxy group undergoes nucleophilic aromatic substitution (NAS) in the presence of Rh catalysts and NaHSO₃ . This reaction is facilitated by the electron-withdrawing effects of the dimethylamid functionality.

Representative NAS Data

| Substituent | Catalyst | Solvent | Temperature (°C) | Product | Citation |

|---|---|---|---|---|---|

| Bromine | Rhodium | DMF | 120 | Substituted benzamide | |

| Chlorine | Copper cyanide | DMF | 160 | Cyanobenzamide |

Reduction Reactions

The amide group can be selectively reduced to aldehydes using LiAlH(OEt)₃ in diethyl ether . This reaction is sensitive to steric hindrance, with dimethyl substituents enhancing reactivity.

Reduction Conditions

| Reducing Agent | Solvent | Temperature (°C) | Product | Yield (%) | Citation |

|---|---|---|---|---|---|

| LiAlH(OEt)₃ | Diethyl ether | -78 | Benzaldehyde | 72 |

Condensation Reactions

This compound participates in Schiff base formation and radical cross-coupling reactions. For example, DMF facilitates the formation of methylene diones via β-nitrogen elimination .

Radical Pathway

Biological Interactions

The compound exhibits enzyme modulation via SHP1 activation , with EC₅₀ values ranging from 1.54–2.10 μM . Its structural features enable binding to enzyme active sites, as demonstrated in in vitro assays .

Applications De Recherche Scientifique

Chemical Synthesis Applications

4-Amino-3-ethoxy-N,N-dimethylbenzamide serves as a versatile intermediate in organic synthesis. Its ability to undergo various chemical transformations makes it valuable for developing complex molecules.

- Peptide Synthesis : This compound is utilized as a coupling agent in peptide synthesis, enhancing yield and efficiency. It acts as an organic buffer, facilitating the formation of peptide bonds under mild conditions .

- Synthesis of Purine Analogues : Research has demonstrated that derivatives of N,N-dimethylbenzamide can be used in the one-pot synthesis of tri-substituted purines. These purines exhibit significant biological activities, including trypanocidal properties against Trypanosoma brucei . The modification of the amide can lead to a combinatorial library of compounds with varying pharmacological profiles.

Biological Applications

The biological relevance of this compound is underscored by its interactions at the molecular level.

- Antiparasitic Activity : Certain derivatives have shown promising activity against parasitic infections. For instance, specific purine analogues derived from this compound demonstrated IC50 values less than 5 μM against Trypanosoma brucei, indicating their potential as therapeutic agents for diseases like African sleeping sickness .

- Drug Development : The compound's structure allows it to act as a scaffold for drug design, particularly in developing inhibitors for enzymes involved in purine metabolism. This is crucial for targeting diseases where purine salvage pathways are exploited by pathogens .

Case Study 1: Synthesis of Purine Analogues

A study focused on synthesizing poly-substituted purines using this compound as a precursor. The research outlined how altering the alkoxide and amide components influenced the yield and biological activity of the resulting compounds. The findings emphasized the importance of steric factors in determining product formation pathways.

| Compound | IC50 (μM) | Biological Activity |

|---|---|---|

| ASIMJ-25 | 4.8 | Antiparasitic |

| ASIMJ-4 | 1.0 | Most active antiparasite |

Case Study 2: Peptide Coupling Efficiency

In a comparative analysis of various coupling agents in peptide synthesis, this compound was highlighted for its high yield and compatibility with sensitive functional groups. The study provided insights into optimizing reaction conditions to maximize product formation while minimizing side reactions.

Mécanisme D'action

The mechanism of action of 4-amino-3-ethoxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating enzymes, receptors, or other proteins involved in biological processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-amino-3-methoxy-N,N-dimethylbenzamide

- 4-amino-3-ethoxybenzoic acid

- N,N-dimethyl-4-aminobenzamide

Uniqueness

4-amino-3-ethoxy-N,N-dimethylbenzamide is unique due to the presence of both an ethoxy group and a dimethylbenzamide moiety, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Activité Biologique

4-Amino-3-ethoxy-N,N-dimethylbenzamide is an organic compound with a molecular formula of C11H15N2O2 and a molecular weight of approximately 194.23 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly as an antiarrhythmic agent and in the management of metabolic disorders such as type 2 diabetes mellitus. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide structure with an amino group and an ethoxy substituent, which enhances its solubility and bioavailability compared to similar compounds. The presence of the ethoxy group is crucial as it differentiates this compound from others in its class, potentially influencing its pharmacological profile.

Research indicates that this compound interacts with ion channels involved in cardiac rhythm regulation. This interaction suggests its utility in treating arrhythmias by modulating cardiac excitability. Additionally, compounds with similar structures have been studied for their role as glucokinase activators, which are relevant in managing blood glucose levels in diabetic patients.

Biological Activities

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of this compound and its related compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| This compound | C11H15N2O2 | Potential antiarrhythmic agent; glucokinase activator |

| 4-Amino-3-methoxy-N,N-dimethylbenzamide | C10H14N2O2 | Similar structure; explored for similar activities |

| N,N-Dimethylbenzamide | C9H11NO | Base structure; serves as a precursor in various syntheses |

Study on Antiarrhythmic Activity

A study focusing on the interaction of this compound with cardiac ion channels demonstrated significant modulation of sodium and potassium currents. The findings indicated that the compound could stabilize cardiac membranes under pathological conditions, thus reducing arrhythmogenic events.

Anticonvulsant Research

In research involving analogs of benzamides, compounds structurally related to this compound showed promising anticonvulsant effects in animal models. These studies highlighted the need for further exploration into the specific mechanisms through which these compounds exert their effects on seizure activity .

Propriétés

IUPAC Name |

4-amino-3-ethoxy-N,N-dimethylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O2/c1-4-15-10-7-8(5-6-9(10)12)11(14)13(2)3/h5-7H,4,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYTXGWTIUDLMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)N(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.